![molecular formula C27H35NO9 B120421 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid CAS No. 91411-76-6](/img/structure/B120421.png)
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid
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Description
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid, also known as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid, is a useful research compound. Its molecular formula is C27H35NO9 and its molecular weight is 517.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacology
Propafenone beta-D-Glucuronide is a metabolite of Propafenone, a class 1C antiarrhythmic agent . It’s used to prolong the time to recurrence of paroxysmal atrial fibrillation/flutter (PAF) associated with disabling symptoms in patients without structural heart disease . It’s also used for the treatment of life-threatening documented ventricular arrhythmias, such as sustained ventricular tachycardia .
Biochemistry
Propafenone beta-D-Glucuronide is a glucuronide conjugate, which is a significant phase II metabolic pathway in most organisms for the elimination of potentially toxic xenobiotics and endogenous compounds . It’s formed from the parent compound, Propafenone, through the process of glucuronidation .
Medicine
In medicine, Propafenone beta-D-Glucuronide plays a crucial role as it’s a metabolite of Propafenone, a drug used to treat illnesses associated with rapid heart beat such as atrial and ventricular arrhythmias .
Drug Development
Propafenone beta-D-Glucuronide is important in drug development as understanding its pharmacokinetics can help in the development of new drugs with improved efficacy and safety profiles .
Toxicology
In toxicology, understanding the metabolism of Propafenone to Propafenone beta-D-Glucuronide is important as it can help predict the drug’s toxicity and side effects .
Proteomics Research
Propafenone beta-D-Glucuronide is used in proteomics research as a biochemical .
Pharmaceutical Research
In pharmaceutical research, Propafenone beta-D-Glucuronide is used as a reference standard .
Clinical Trials
Propafenone beta-D-Glucuronide, as a metabolite of Propafenone, is relevant in clinical trials studying the efficacy and safety of Propafenone in treating various heart conditions .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO9/c1-2-14-28-15-18(36-27-24(32)22(30)23(31)25(37-27)26(33)34)16-35-21-11-7-6-10-19(21)20(29)13-12-17-8-4-3-5-9-17/h3-11,18,22-25,27-28,30-32H,2,12-16H2,1H3,(H,33,34)/t18?,22-,23-,24+,25-,27+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSCUTCAFODJSS-UIITUPLWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919764 |
Source
|
Record name | 1-[2-(3-Phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid | |
CAS RN |
91411-76-6 |
Source
|
Record name | beta-D-Glucopyranosiduronic acid, 1-((2-(1-oxo-3-phenylpropyl)phenoxy)methyl)-2-(propylamino)ethyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091411766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-(3-Phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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